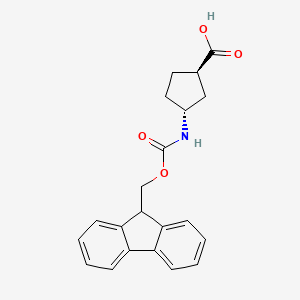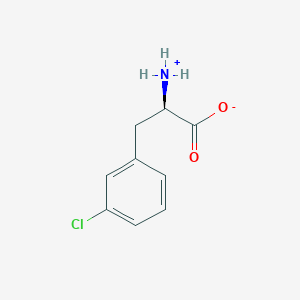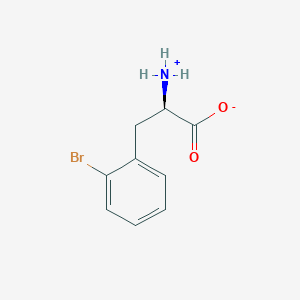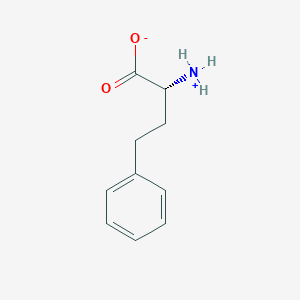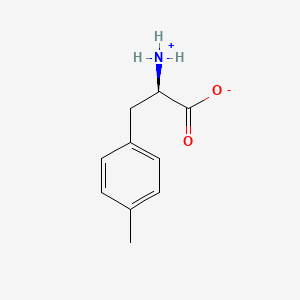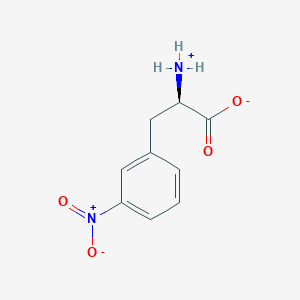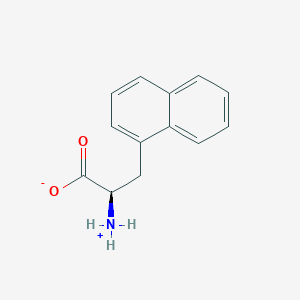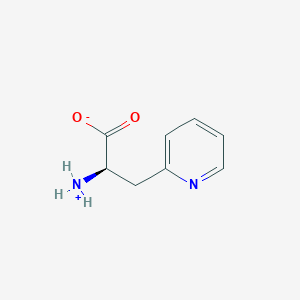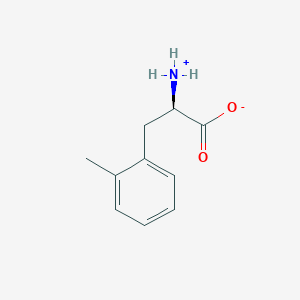
(2R)-2-ammonio-3-(2-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-ammonio-3-(2-methylphenyl)propanoate: is an amino acid derivative with a chiral center at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-2-ammonio-3-(2-methylphenyl)propanoate typically begins with commercially available starting materials such as 2-methylbenzaldehyde and glycine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-ammonio-3-(2-methylphenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Peptides: (2R)-2-ammonio-3-(2-methylphenyl)propanoate is used as a building block in the synthesis of peptides and peptidomimetics.
Chiral Catalysts: It serves as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Protein Engineering: It is used in the design of novel proteins with enhanced stability and activity.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry:
Polymer Synthesis: The compound is utilized in the synthesis of polymers with specific properties, such as biodegradability and biocompatibility.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: (2R)-2-ammonio-3-(2-methylphenyl)propanoate inhibits specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
(2R)-2-ammonio-3-phenylpropanoate: Similar structure but lacks the methyl group on the phenyl ring.
(2R)-2-ammonio-3-(4-methylphenyl)propanoate: Similar structure with the methyl group on the para position of the phenyl ring.
(2R)-2-ammonio-3-(3-methylphenyl)propanoate: Similar structure with the methyl group on the meta position of the phenyl ring.
Uniqueness:
Steric Effects: The ortho-methyl group in (2R)-2-ammonio-3-(2-methylphenyl)propanoate introduces steric hindrance, affecting its reactivity and binding properties compared to its analogs.
Electronic Effects: The position of the methyl group influences the electronic distribution in the molecule, impacting its chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-azaniumyl-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKDLSKDKUGSB-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-54-1 |
Source


|
| Record name | 2-Methyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
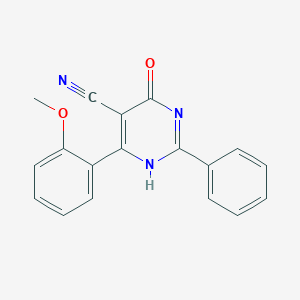
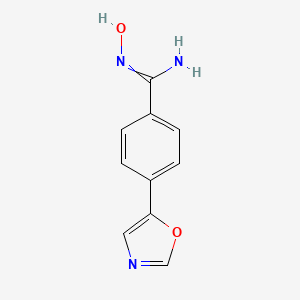
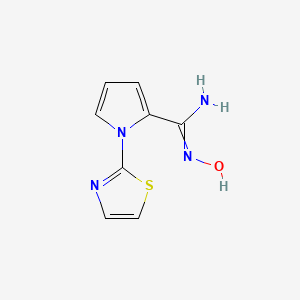
![5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766298.png)
![5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766313.png)
